8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one
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Overview
Description
8-Benzyl-2-oxa-8-aza-spiro[45]decan-1-one is a chemical compound with the molecular formula C15H19NO2 It is characterized by a spirocyclic structure, which includes a benzyl group, an oxa (oxygen-containing) ring, and an aza (nitrogen-containing) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Scientific Research Applications
8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one
- 2-(Trichloromethyl)-1-oxa-4-azaspiro[4.5]decan-3-one
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one
Uniqueness
8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of benzyl, oxa, and aza groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
8-benzyl-2-oxa-8-azaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14-15(8-11-18-14)6-9-16(10-7-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZHOZUPYHHCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOC2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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